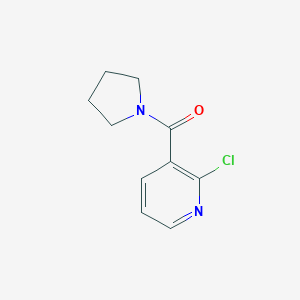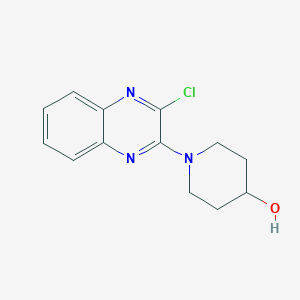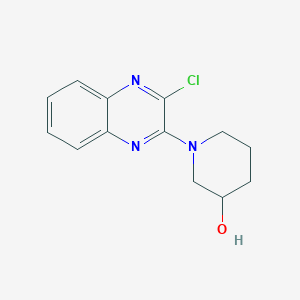![molecular formula C9H15NOS B183642 2-[(3-Thienylmethyl)amino]-1-butanol CAS No. 892592-63-1](/img/structure/B183642.png)
2-[(3-Thienylmethyl)amino]-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Thienylmethyl)amino]-1-butanol is a chemical compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . It is also known by other synonyms such as AKOS LT-1125X562 and UKRORGSYN-BB BBV-176672 .
Molecular Structure Analysis
The molecular structure analysis of 2-[(3-Thienylmethyl)amino]-1-butanol can be performed using various techniques such as NMR spectroscopy, X-ray crystallography, and cryoelectron microscopy . These techniques can provide detailed 3D structural information about the compound .Physical And Chemical Properties Analysis
2-[(3-Thienylmethyl)amino]-1-butanol is a solid at room temperature . Its hydrochloride salt form has a molecular weight of 221.75 . More detailed physical and chemical properties can be determined using various analytical techniques .Applications De Recherche Scientifique
Biofuel Production
One significant application of compounds related to 2-[(3-Thienylmethyl)amino]-1-butanol is in the production and application of biofuels, such as n-butanol. n-Butanol is considered a competitive renewable biofuel for use in internal combustion engines due to its many advantages over conventional gasoline, diesel fuel, and other widely used biofuels like methanol and ethanol. The properties of n-butanol, including its combustion characteristics, engine performance, and exhaust emissions, demonstrate its potential as a superior alternative fuel. Research efforts focus on increasing fermentative butanol production through various methods, such as metabolic engineering and advanced fermentation techniques, highlighting the importance of substrates in the fermentation process (Chao Jin et al., 2011).
Flavor Chemistry in Foods
Branched aldehydes, including compounds structurally related to 2-[(3-Thienylmethyl)amino]-1-butanol, are vital flavor compounds in many food products. The production and degradation of these aldehydes from amino acids are extensively reviewed, with special emphasis on 3-methyl butanal and its presence in various food products. Understanding the generation pathways of these flavor compounds is crucial for controlling the formation of desired levels of aldehydes in food products (B. Smit et al., 2009).
Synthesis of Complex Organic Compounds
The synthesis and properties of thiochromones, including 2-mono- and 2,3-disubstituted derivatives, are areas of significant interest in organic chemistry. Thiochromones, to which 2-[(3-Thienylmethyl)amino]-1-butanol is structurally related, are systematically reviewed for their methods of synthesis, chemical reactivity, and biological activity. These compounds' chemical transformations, including functional derivatives, are rarely accompanied by thiopyrone ring opening, distinguishing them from representatives of the chromone system. This review highlights the importance of understanding the reactivity and potential applications of thiochromones and their derivatives in the development of new organic compounds with various biological activities (V. Sosnovskikh, 2018).
Orientations Futures
While specific future directions for 2-[(3-Thienylmethyl)amino]-1-butanol are not mentioned in the search results, compounds with similar structures are being studied for their potential applications in various fields. For example, certain pyrrolo[3,2-d]pyrimidines are being investigated as potential inhibitors for autoimmune diseases .
Propriétés
IUPAC Name |
2-(thiophen-3-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-2-9(6-11)10-5-8-3-4-12-7-8/h3-4,7,9-11H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSPYWBKPREQBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406041 |
Source


|
| Record name | 2-[(3-thienylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Thienylmethyl)amino]-1-butanol | |
CAS RN |
892592-63-1 |
Source


|
| Record name | 2-[(3-thienylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

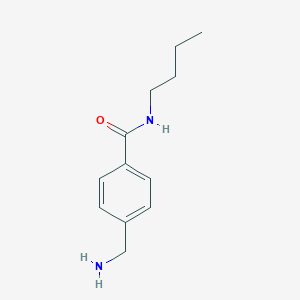

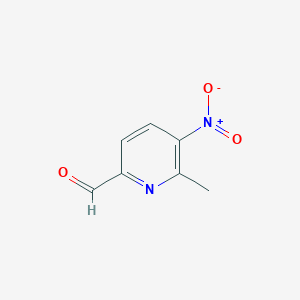
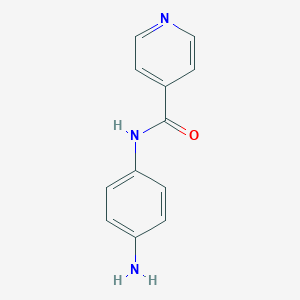
![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
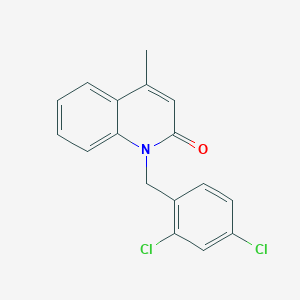
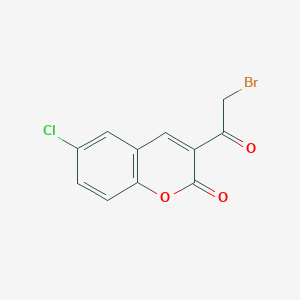
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)
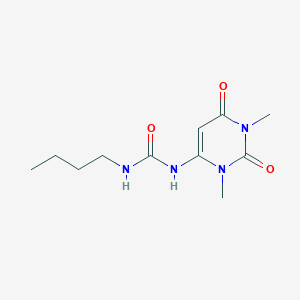
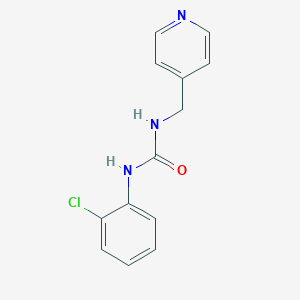
![1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B183578.png)
